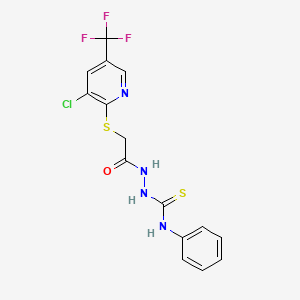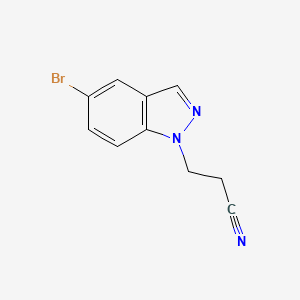
1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as PF-02341066 or crizotinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that has been extensively studied for its potential therapeutic applications. This compound was first identified as a potent inhibitor of the anaplastic lymphoma kinase (ALK) in 2007 and has since been shown to have activity against other RTKs, including c-MET and ROS1.
Applications De Recherche Scientifique
Chemical Synthesis and Properties
Research on urea derivatives often focuses on their synthesis and potential as intermediates in producing compounds with various biological activities. For example, the synthesis of N-alkyl substituted urea derivatives has been explored for their in vitro antibacterial and antifungal activities. Compounds with morpholine moiety have shown better activities, indicating the significance of specific substituents in enhancing biological efficacy (Zheng et al., 2010). Furthermore, the study of Mannich bases derived from urea has revealed their corrosion inhibition effects on mild steel surfaces, suggesting applications in material science and engineering (Jeeva et al., 2015).
Biological Activity and Pharmacological Potential
Urea derivatives have been extensively studied for their cytokinin-like activity, affecting plant growth and development. Specific urea cytokinins, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been identified for their potent effects on in vitro plant morphogenesis, highlighting the role of chemical structure in biological activity (Ricci & Bertoletti, 2009). Additionally, the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been achieved, demonstrating the potential for developing new compounds with diverse biological activities (Bhat et al., 2018).
Applications in Material Science and Drug Discovery
The flexible nature of urea derivatives allows for their application in various scientific research fields, including material science and drug discovery. The synthesis of specific urea derivatives has led to the discovery of compounds with potent activities against chronic myeloid leukemia (CML), showcasing the potential of these compounds in cancer therapy (Li et al., 2019). Additionally, the characterization of novel GPR39 agonists modulated by zinc, identified among kinase inhibitors, suggests the potential off-target effects of urea derivatives on G protein-coupled receptors, expanding the scope of research into pharmacological applications (Sato et al., 2016).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O2/c17-13-9-11(1-2-14(13)18)22-16(24)20-10-12-3-4-19-15(21-12)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFZCTQWWHGQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956822.png)
![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2956823.png)
![N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2956824.png)
![4-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2956825.png)



![1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2956830.png)
![N-(4-acetamidophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2956831.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2956832.png)

![N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2956835.png)
![Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2956836.png)
![2-Chloro-N-[(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methyl]acetamide](/img/structure/B2956838.png)